molecular formula C19H45ClN6O B3288274 2-(chloromethyl)oxirane;N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine CAS No. 851373-13-2

2-(chloromethyl)oxirane;N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine

Cat. No.: B3288274
CAS No.: 851373-13-2
M. Wt: 409.1 g/mol
InChI Key: UHTZABZWCSJMDY-UHFFFAOYSA-N
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Description

2-(chloromethyl)oxirane;N,N,N’,N’-tetrakis(3-aminopropyl)butane-1,4-diamine is a complex chemical compound that combines the properties of an epoxide and a polyamine. The compound is known for its reactivity and versatility in various chemical processes. It is used in a wide range of applications, including polymer synthesis, coatings, adhesives, and as a cross-linking agent in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)oxirane typically involves the reaction of epichlorohydrin with a suitable base, such as sodium hydroxide, to form the oxirane ring. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

N,N,N’,N’-tetrakis(3-aminopropyl)butane-1,4-diamine is synthesized through the reaction of 1,4-dibromobutane with 3-aminopropylamine. The reaction is typically carried out in the presence of a solvent, such as ethanol, and under reflux conditions .

Industrial Production Methods

Industrial production of 2-(chloromethyl)oxirane involves large-scale reactions using epichlorohydrin and sodium hydroxide. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

For N,N,N’,N’-tetrakis(3-aminopropyl)butane-1,4-diamine, industrial production involves the use of continuous flow reactors to ensure consistent product quality and high throughput. The reaction conditions are carefully monitored to prevent side reactions and ensure the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)oxirane undergoes various types of chemical reactions, including:

N,N,N’,N’-tetrakis(3-aminopropyl)butane-1,4-diamine primarily undergoes reactions typical of amines, such as:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Ring-opening reactions: Common nucleophiles include water, alcohols, and amines.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(chloromethyl)oxirane involves the reactivity of the oxirane ring, which can undergo nucleophilic attack by various reagents. This reactivity allows the compound to participate in a wide range of chemical reactions, leading to the formation of various functionalized products .

N,N,N’,N’-tetrakis(3-aminopropyl)butane-1,4-diamine acts primarily through its amine groups, which can form strong bonds with various electrophiles. This reactivity makes it useful in applications such as polymer cross-linking and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(chloromethyl)oxirane;N,N,N’,N’-tetrakis(3-aminopropyl)butane-1,4-diamine is unique due to its combination of an oxirane ring and multiple amine groups. This combination provides a high degree of reactivity and versatility, making it suitable for a wide range of applications in polymer synthesis, coatings, adhesives, and biomedical research .

Properties

IUPAC Name

2-(chloromethyl)oxirane;N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H40N6.C3H5ClO/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20;4-1-3-2-5-3/h1-20H2;3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTZABZWCSJMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCl.C(CCN(CCCN)CCCN)CN(CCCN)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H45ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851373-13-2
Record name Bixalomer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851373-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bixalomer
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(chloromethyl)oxirane;N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine
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2-(chloromethyl)oxirane;N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine
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2-(chloromethyl)oxirane;N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine
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2-(chloromethyl)oxirane;N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine
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2-(chloromethyl)oxirane;N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine
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2-(chloromethyl)oxirane;N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine

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